2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran
Description
Properties
IUPAC Name |
2,2,4-trimethyl-7-nitro-3H-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-4-5-9(12(13)14)10-8(7)6-11(2,3)15-10/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZOGCZCVGCFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)[N+](=O)[O-])(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran typically involves the nitration of 2,2,4-trimethyl-oxaindane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxaindane derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : CHN O
- Molecular Weight : 219.23 g/mol
- IUPAC Name : 2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran
- CAS Number : 85418-51-5
The structural formula can be represented as follows:
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have highlighted the potential of benzofuran derivatives, including this compound, as antimicrobial agents. Research indicates that modifications to the benzofuran scaffold can enhance antibacterial properties against various pathogens. For instance, derivatives have shown promising results against Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
A study conducted by Rao et al. demonstrated that benzofuran derivatives exhibited significant inhibition zones (IZ) against multiple bacterial strains. The presence of specific substituents on the benzofuran ring was found to correlate with increased antimicrobial activity .
| Compound | Inhibition Zone (mm) | Target Bacteria |
|---|---|---|
| 2-chloro-N-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)benzenesulfonamide | 23 | S. aureus |
| Benzofuran carbohydrazide | 24 | E. coli |
2. Synthesis of Bioactive Compounds
The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its unique structure allows for further functionalization to create compounds with enhanced biological activities.
Case Study: Synthesis Pathway
Research has documented the synthesis of 2-methyl-7-nitro-2,3-dihydrobenzofuran as an intermediate for producing other pharmacologically active compounds . The synthetic routes often involve the nitration of benzofuran derivatives followed by selective reduction or substitution reactions.
Organic Synthesis Applications
1. Intermediate for Insecticides
The compound is also recognized for its role as an intermediate in the production of insecticides such as carbofuran. The synthesis process typically involves catalytic reactions that enhance yield and purity .
Synthesis Process Overview:
The preparation of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran from isobutenylpyrocatechol involves heating in the presence of a catalyst. This process is crucial for developing effective agricultural chemicals .
| Reaction Step | Conditions | Catalyst |
|---|---|---|
| Heating Isobutenylpyrocatechol | 80° - 150°C | Organic sulfonic acid |
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran involves its interaction with molecular targets through its nitro and oxaindane functional groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Ethoxy-2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran (CAS: 866151-61-3)
- Structure : Differs by an ethoxy group replacing one methyl at the 3-position.
- Molecular Formula: C₁₃H₁₇NO₄ (MW: 251.28 g/mol) .
- Applications: Not explicitly stated in evidence, but ethoxy groups often enhance solubility for pharmaceutical intermediates.
5,7-Dichloro-2,2,4-trimethyl-3H-1-benzofuran (CAS: 1040860-81-8)
- Structure : Chlorine atoms at 5- and 7-positions instead of nitro and methyl groups.
- Molecular Formula : C₁₁H₁₂Cl₂O (MW: 247.12 g/mol) .
- Reactivity : Chlorine substituents increase oxidative hazards (H272, H290) and environmental persistence (H410) compared to nitro derivatives .
- Applications : Used in agrochemical synthesis due to halogenated aromatic systems’ stability.
7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran (CAS: 10178-57-1)
- Structure : Bromine at the 7-position, lacking nitro and one methyl group.
- Molecular Formula : C₁₀H₁₁BrO (MW: 227.10 g/mol) .
- Hazards : Bromine introduces severe health risks (H360: reproductive toxicity) and higher environmental toxicity (H400) .
- Applications : Brominated benzofurans are intermediates in flame retardants or bioactive molecules.
2,3-Dihydro-2,2-dimethyl-7-benzofuranol (CAS: Not provided)
- Structure : Hydroxyl group at the 7-position instead of nitro.
- Properties : Polar hydroxyl group improves water solubility but reduces thermal stability.
- Applications : Metabolite of carbofuran pesticides; used in toxicity studies .
Pharmacological Comparisons: Cannabinoid Receptor Affinity
Several dihydrobenzofuran derivatives act as selective cannabinoid receptor 2 (CB2) agonists, including compounds with asymmetric carbons or acylhydrazone groups (e.g., N-alkyl-isatin derivatives) . Key findings:
- Nitro Group Impact : The nitro group in 2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran may hinder CB2 binding compared to carbonyl-containing analogs. suggests carbonyl groups form critical hydrogen bonds with CB2 residues, while nitro groups lack this capacity, reducing affinity .
Biological Activity
2,2,4-Trimethyl-7-nitro-2,3-dihydro-1-benzofuran (CAS No. 85418-51-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 219.23 g/mol. The compound features a benzofuran core with a nitro group and trimethyl substituents that influence its reactivity and biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 219.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its structural features:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular components.
- Enzyme Interaction : The benzofuran core may modulate the activity of various enzymes and receptors.
Pharmacological Studies
Recent studies have explored the pharmacological potential of this compound:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that certain benzofuran derivatives can induce apoptosis in MCF-7 breast cancer cells through upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in models of neurodegenerative diseases by reducing oxidative stress and inflammation .
Case Studies
- Cytotoxicity Assessment :
- Mechanistic Insights :
- Comparative Analysis :
Q & A
Basic Research Questions
What synthetic strategies are most effective for preparing 2,2,4-trimethyl-7-nitro-2,3-dihydro-1-benzofuran, and how can reaction conditions be optimized?
The synthesis typically begins with functionalizing the 2,3-dihydro-1-benzofuran core. Key steps include:
- Core Formation : Catalytic hydrogenation of benzofuran derivatives to generate the dihydrobenzofuran scaffold .
- Nitration : Selective nitration at the 7-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures to avoid over-nitration or ring oxidation .
- Methylation : Alkylation with methyl halides or dimethyl sulfate in the presence of strong bases (e.g., NaH) to introduce trimethyl groups at positions 2 and 4. Optimization requires inert atmospheres (e.g., N₂) and anhydrous solvents (e.g., THF) to prevent side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .
How is the structural integrity of this compound confirmed experimentally?
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substitution patterns and diastereotopicity of methyl groups. For example, the dihydrofuran ring protons (δ 3.2–4.1 ppm) and nitro group deshielding effects are diagnostic .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 235.0946) and fragmentation patterns .
- X-ray Crystallography : Absolute stereochemistry and bond lengths are resolved, particularly for enantiopure derivatives .
What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Receptor Binding Assays : Competitive binding studies (e.g., γ-[³⁵S]GTP assays) for cannabinoid receptor subtype selectivity (CB1 vs. CB2) .
- Functional Activity : cAMP inhibition or β-arrestin recruitment assays to assess agonism/antagonism .
- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS analysis to determine half-life (t₁/₂) and intrinsic clearance .
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide the design of analogues with enhanced CB2 receptor selectivity?
- Key Modifications :
- Nitro Group Replacement : Substituting the 7-nitro group with electron-withdrawing groups (e.g., cyano) improves metabolic stability without compromising CB2 affinity .
- Stereochemical Control : Enantiomeric separation (e.g., chiral HPLC) reveals that trans-isomers exhibit 10–50× higher CB2 activity than cis-isomers .
- Methyl Group Tuning : Reducing steric bulk at position 4 enhances binding pocket compatibility, as shown in molecular docking studies .
- Methodology : Ligand-steered homology modeling using active-state CB2 receptor templates (e.g., β₂-adrenergic receptor) predicts favorable van der Waals interactions between trimethyl groups and hydrophobic residues (e.g., Leu207, Val113) .
What computational strategies resolve contradictions between predicted binding modes and experimental pharmacological data?
- Dynamic Docking : Molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) account for receptor flexibility, revealing transient hydrogen bonds between the nitro group and Thr114 .
- Free Energy Perturbation (FEP) : Quantifies energy differences between analogues, explaining why certain methyl-substituted derivatives (e.g., 2,2,4-trimethyl) outperform bulkier variants .
- Consensus Scoring : Combining Glide, AutoDock, and MM-GBSA rankings reduces false positives in virtual screening .
How can conflicting data on metabolic stability and in vivo efficacy be reconciled?
- Case Study : MDA7 (a lead analogue) shows low in vitro clearance but moderate in vivo bioavailability due to:
- Tissue-Specific Metabolism : CYP3A4/5-mediated oxidation in the liver vs. esterase-driven hydrolysis in plasma .
- Prodrug Strategies : Masking the nitro group as a boronic ester (e.g., pinacol-protected derivatives) improves plasma stability, as shown in pharmacokinetic studies (AUC increased by 3×) .
- Methodology : Parallel artificial membrane permeability assays (PAMPA) and transgenic CYP knockout models isolate metabolic pathways .
Methodological Challenges
What analytical techniques address purity discrepancies in synthesized batches?
- HPLC-DAD-MS : Detects trace isomers (e.g., 2% cis-isomer contamination) via retention time shifts and UV/vis spectral deconvolution .
- 2D NMR (NOESY) : Identifies diastereomeric impurities through cross-peak analysis .
How can cryo-EM or microED supplement X-ray crystallography for structural analysis of receptor-ligand complexes?
- Cryo-EM : Resolves CB2-agonist complexes at 2.8–3.2 Å resolution, capturing conformational changes during G-protein coupling .
- MicroED : Analyzes nanocrystals of low-yield derivatives (e.g., 7-nitro analogues) to determine absolute configuration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
